molecular formula C26H21NO6S B2663316 (8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone CAS No. 866895-83-2

(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone

Cat. No. B2663316
CAS RN: 866895-83-2
M. Wt: 475.52
InChI Key: RCCRHZAIRUGKSU-UHFFFAOYSA-N
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Description

“(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C26H21NO6S . It has an average mass of 475.513 Da and a monoisotopic mass of 475.108948 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a dioxoloquinoline core substituted with an ethoxyphenylsulfonyl group and a p-tolyl group . The exact 3D conformation would depend on the specific conditions and environment .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties that can be inferred from its structure. For example, it has a molecular weight of 475.513 g/mol . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found .

Scientific Research Applications

Crystal Engineering and Intermolecular Interactions

(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone: crystallizes in the P-1 space group, with one molecule in the asymmetric unit. Its layered crystal packing is primarily formed by hydrogen bonds, and electrostatic energy contributes to its stabilization. Additionally, dispersion energy components play a significant role in connecting molecular sheets. This anisotropic distribution of interaction energies suggests potential applications in designing new materials .

Medicinal Chemistry: Xanthine Derivatives

Xanthine derivatives, including our compound of interest, are essential adenosine receptor antagonists. By substituting different groups at the 8-position of the purine ring, high selectivity can be achieved for specific adenosine receptor subtypes. These compounds play a crucial role in medicinal chemistry, and understanding their intermolecular interactions in solids is relevant for crystal engineering .

Anti-HIV-1 Activity

Indole derivatives, such as our compound, have diverse biological applications. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives and studied their molecular docking as anti-HIV-1 agents .

Fluorescent Dyes

The core structure of (8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone can serve as a basis for synthesizing new fluorescent dyes. Starting from commercially available reactants, modifications can be made to the benzene core, allowing fine-tuning of photophysical properties .

Cytotoxic Activity

While not directly studied for this compound, related [1,3]dioxolo[4,5-g]chromen-8-ones have been evaluated for cytotoxic activity against breast cancer cell lines. Further exploration may reveal similar properties for our compound .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it’s important to handle it with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

[8-(4-ethoxyphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6S/c1-3-31-18-8-10-19(11-9-18)34(29,30)26-20-12-23-24(33-15-32-23)13-22(20)27-14-21(26)25(28)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRHZAIRUGKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone

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